N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide
Description
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a dimethylamino group, and a piperazine moiety
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-22(2)17-8-6-16(7-9-17)18(24-12-10-23(3)11-13-24)15-21-20(25)19-5-4-14-26-19/h4-9,14,18H,10-13,15H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKJFDPASHZWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with thiophene-2-carboxylic acid under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene-2-carboxamide have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
Anticancer Potential
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential as an anticancer agent .
Case Study:
A recent study evaluated the compound's efficacy against breast cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, it has been suggested that similar compounds inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .
Future Research Directions
Given its diverse applications, further studies are warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Investigating potential synergistic effects when used in conjunction with existing therapies for enhanced efficacy.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide
- N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}furan-2-carboxamide
Uniqueness
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide, also known by its CAS number 900006-28-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 323.40 g/mol
- CAS Number : 900006-28-2
The compound features a thiophene ring, which is known for its diverse biological activities. The incorporation of a dimethylamino group and a piperazine moiety enhances its pharmacological profile.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial effects.
- Receptor Modulation : It could act on neurotransmitter receptors, impacting central nervous system functions.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
Antimicrobial Properties
Thiophene derivatives have been documented to possess significant antimicrobial activity. In silico studies have shown that thiophene-based compounds can inhibit bacterial cell wall synthesis and viral proteins, suggesting potential applications in treating infections .
Anticancer Effects
The compound's potential as an anticancer agent is highlighted by its ability to induce apoptosis in cancer cells. Case studies have demonstrated that similar thiophene derivatives exhibit selective cytotoxicity against cancer cell lines, particularly those with BRCA mutations .
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the efficacy of thiophene derivatives against various cancer cell lines. Results indicated that compounds with structural similarities to this compound showed IC₅₀ values in the low micromolar range, indicating potent anticancer activity.
-
Antimicrobial Efficacy :
- Another research effort focused on the antimicrobial properties of thiophene derivatives. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, supporting the compound's potential as an antibiotic agent.
Research Findings
Recent advancements in drug discovery highlight the significance of thiophene derivatives in medicinal chemistry:
Q & A
Basic: What are the recommended methods for synthesizing N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide?
Answer:
Synthesis typically involves multi-step reactions, including amide bond formation and functional group coupling. Key steps include:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the thiophene-2-carboxylic acid moiety to the amine-containing intermediate .
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for solubility and reaction efficiency .
- Catalysts : Triethylamine or other bases may facilitate deprotonation during amide bond formation .
- Purification : Column chromatography or recrystallization ensures ≥95% purity, verified by HPLC .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Comprehensive characterization requires:
- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon backbone, particularly for the dimethylamino phenyl and 4-methylpiperazine groups .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and molecular packing, as demonstrated in structurally similar thiophene-carboxamide derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₁H₂₉N₃O₂S) and isotopic patterns .
Advanced: What strategies are effective for resolving contradictory biological activity data across studies?
Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to differentiate true activity from artifacts .
- Counter-Screening : Test against related targets (e.g., kinase panels) to rule out polypharmacology .
- Structural Analog Comparison : Compare activity with analogs lacking specific substituents (e.g., 4-methylpiperazine) to isolate functional groups responsible for observed effects .
Advanced: How can researchers investigate the compound’s target engagement and kinase inhibition potential?
Answer:
- Kinase Profiling : Use broad-spectrum kinase assays (e.g., ATP-competitive binding assays) to identify primary targets. The 4-methylpiperazine moiety is structurally similar to kinase inhibitors like WZ4002, suggesting potential EGFR or related kinase interactions .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins in cell lysates post-treatment .
- Mutagenesis Studies : Introduce gatekeeper mutations (e.g., T790M in EGFR) to assess binding specificity .
Advanced: What methodologies are recommended for ADME/Tox profiling?
Answer:
- LogP Determination : Use reverse-phase HPLC to measure partition coefficients, critical for predicting blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess cytochrome P450-mediated degradation .
- hERG Inhibition Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks, given the piperazine group’s potential interaction with ion channels .
Advanced: How can computational modeling aid in understanding binding modes?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases). Focus on the dimethylamino phenyl group’s role in hydrophobic pocket binding .
- MD Simulations : Run 100-ns simulations to assess binding stability and conformational changes in the target protein .
- QSAR Models : Corrogate substituent effects (e.g., methylpiperazine vs. piperidine) to optimize potency .
Advanced: What experimental designs are optimal for SAR studies?
Answer:
- Scaffold Diversification : Synthesize analogs with modified piperazine (e.g., 4-ethylpiperazine) or thiophene substituents to map pharmacophore requirements .
- Free-Wilson Analysis : Statistically correlate structural variations (e.g., dimethylamino position) with activity trends .
- Crystallographic Overlays : Compare bound conformations of analogs to identify critical binding interactions .
Basic: What are the key physicochemical properties to prioritize in early development?
Answer:
- Aqueous Solubility : Use shake-flask method at physiological pH (1.2–7.4) to guide formulation strategies .
- pKa Determination : Potentiometric titration to predict ionization states, critical for bioavailability .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds .
Advanced: How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic Bridging : Measure plasma/tissue concentrations in vivo to correlate with in vitro IC₅₀ values .
- Metabolite Screening : Identify active/toxic metabolites via LC-MS/MS that may explain differential effects .
- Tumor Microenvironment Models : Use 3D spheroids or co-cultures to better mimic in vivo conditions .
Advanced: What approaches validate the compound’s polypharmacology?
Answer:
- Proteome-Wide Profiling : Utilize affinity chromatography coupled with SILAC-MS to identify off-target binders .
- Network Pharmacology : Construct interaction networks linking primary targets to downstream pathways (e.g., MAPK/STAT3) .
- CRISPR Knockout Models : Validate secondary targets by observing activity loss in gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
